molecular formula C13H15F2NO2 B6045891 methyl 1-(3,4-difluorobenzyl)prolinate

methyl 1-(3,4-difluorobenzyl)prolinate

Cat. No.: B6045891
M. Wt: 255.26 g/mol
InChI Key: SWHHRWSRSXJAFA-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-difluorobenzyl)prolinate is a proline-derived ester compound featuring a 3,4-difluorobenzyl substituent at the pyrrolidine nitrogen. Proline esters are widely explored in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets.

Properties

IUPAC Name

methyl 1-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-18-13(17)12-3-2-6-16(12)8-9-4-5-10(14)11(15)7-9/h4-5,7,12H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHHRWSRSXJAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substitution Patterns :

  • 3,4-Difluoro vs. 2,6-Difluoro (TAK-385) : The 3,4-difluoro substitution may enhance π-stacking interactions in hydrophobic pockets compared to the 2,6-difluoro analog, which could influence target binding affinity. TAK-385’s 2,6-substitution is linked to reduced CYP450 inhibition, a critical factor in drug safety .
  • 3,4-Difluoro vs. 2,3-Difluoro () : The 2,3-difluoro analog’s synthesis highlights the role of steric and electronic effects in reductive amination efficiency. The 3,4-substitution in the target compound may offer better metabolic stability due to reduced steric hindrance near the ester group.

Biological Implications: TAK-385’s GnRH antagonism suggests that difluorobenzyl-proline derivatives could modulate hormone receptors, though activity depends on core structure (e.g., thienopyrimidine vs. proline). The methyl ester in this compound may improve cell membrane permeability compared to carboxylic acid analogs, a common strategy in prodrug design.

Synthetic Accessibility :

  • demonstrates high-yield reductive amination for a 2,3-difluoro analog, suggesting similar protocols could apply to the 3,4-difluoro variant. However, regioselectivity during benzyl group attachment may vary with substitution patterns.

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